1-(3-chlorobenzyl)-3-(4-ethylphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione
Description
Properties
CAS No. |
866013-68-5 |
|---|---|
Molecular Formula |
C24H21ClN2O2S |
Molecular Weight |
436.95 |
IUPAC Name |
9-[(3-chlorophenyl)methyl]-11-(4-ethylphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione |
InChI |
InChI=1S/C24H21ClN2O2S/c1-2-15-9-11-18(12-10-15)27-22(28)21-19-7-4-8-20(19)30-23(21)26(24(27)29)14-16-5-3-6-17(25)13-16/h3,5-6,9-13H,2,4,7-8,14H2,1H3 |
InChI Key |
JSABSBZWAPWLFT-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC(=CC=C4)Cl)SC5=C3CCC5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 1-(3-chlorobenzyl)-3-(4-ethylphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is a member of the thieno[2,3-d]pyrimidine class, characterized by a unique fused structure that includes a cyclopentane ring. This compound's distinctive substituents, namely the chlorobenzyl and ethylphenyl groups, are believed to significantly influence its biological activity. This article explores the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action.
Structural Features
The compound features the following key structural components:
- Chlorobenzyl group : Enhances lipophilicity and may influence receptor interactions.
- Ethylphenyl group : Potentially increases solubility and bioavailability.
- Cyclopentane ring fused with thieno and pyrimidine structures : Contributes to the compound's unique chemical properties.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H24ClN3O2 |
| Molecular Weight | 397.89 g/mol |
| LogP | 3.959 |
| Polar Surface Area | 68.218 Ų |
Preliminary studies suggest that 1-(3-chlorobenzyl)-3-(4-ethylphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione interacts with various biological targets, particularly enzymes involved in inflammatory pathways. Notably, it has shown potential binding affinity with cyclooxygenase (COX) enzymes which play a crucial role in inflammation and pain signaling.
Pharmacological Studies
Research indicates that compounds similar to this one exhibit significant biological activities:
| Compound Name | Biological Activity |
|---|---|
| 1-(4-chlorobenzyl)-6-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | Anti-inflammatory |
| 1-(phenyl)-6-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | Antitumor |
| 1-(naphthalen-1-yl)-6-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | Antimicrobial |
These findings suggest that the unique structural features of this compound may enhance its pharmacological profile compared to other thieno[2,3-d]pyrimidine derivatives.
Anti-inflammatory Activity
In a study examining the anti-inflammatory effects of related compounds, it was observed that derivatives of thieno[2,3-d]pyrimidines exhibited significant inhibition of COX enzymes. This suggests that 1-(3-chlorobenzyl)-3-(4-ethylphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione may similarly possess anti-inflammatory properties.
Antitumor Potential
Another investigation focused on the antitumor activity of thieno[2,3-d]pyrimidine derivatives. The results indicated that these compounds could inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The specific effects of 1-(3-chlorobenzyl)-3-(4-ethylphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione on tumor cells remain to be fully elucidated but warrant further exploration.
Comparison with Similar Compounds
Key Observations :
- The 3-chlorobenzyl and 4-ethylphenyl groups in the target compound introduce steric bulk and moderate lipophilicity compared to dichlorophenyl analogs (e.g., ’s logP = 5.84) .
- Sulfanyl-linked analogs () exhibit higher polarity due to the sulfur-containing side chain, which could enhance aqueous solubility .
Physicochemical Properties
Comparative data for select analogs:
| Property | Target Compound (Estimated) | Compound | Compound |
|---|---|---|---|
| logP | ~5.8 | 5.84 | N/A |
| Molecular Weight | 437.93 | 443.35 | 318.78 |
| Polar Surface Area | ~31 Ų | 31.39 Ų | N/A |
| Hydrogen Bond Acceptors | 4 | 4 | 4 |
Analysis :
Key Differences :
Inference for Target Compound :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
